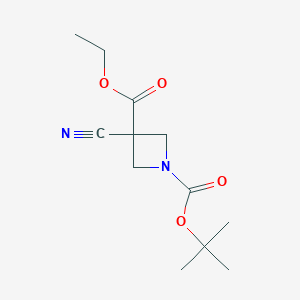

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-cyanoazetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-5-17-9(15)12(6-13)7-14(8-12)10(16)18-11(2,3)4/h5,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRWQLNFGSPWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732386 | |

| Record name | 1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105663-96-4 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-cyano-1,3-azetidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105663-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

CAS Number: 1105663-96-4

Molecular Formula: C₁₂H₁₈N₂O₄

Molecular Weight: 254.28 g/mol

Introduction

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate is a specialized chemical intermediate of significant interest to researchers and scientists in the field of drug discovery and development. Its rigid azetidine core, coupled with the synthetically versatile cyano and ethyl ester functionalities, makes it a valuable building block for the synthesis of complex molecular architectures. The presence of the Boc (tert-butoxycarbonyl) protecting group provides stability and allows for controlled manipulation of the azetidine nitrogen, a key feature in multi-step synthetic pathways. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its role in medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. It is important to note that while some physical properties like melting and boiling points are not extensively reported in the literature, the available data provides a foundational understanding of the compound.

| Property | Value | Source |

| CAS Number | 1105663-96-4 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₄ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Synonyms | 1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate, 1-O-tert-butyl 3-O-ethyl 3-cyanoazetidine-1,3-dicarboxylate | [1] |

| Appearance | Not specified (likely a solid or oil) | |

| Purity | Commercially available up to 97% | [1] |

| Storage Conditions | Sealed in a dry environment at room temperature | [1] |

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves a multi-step process, starting from more readily available precursors. A plausible synthetic route begins with the protection of 3-azetidinol, followed by oxidation to the corresponding ketone, 1-Boc-3-azetidinone. Subsequent reaction with a cyanide source and an ethyl cyanoformate or a similar reagent would yield the target molecule.

A related and well-documented precursor is 1-Boc-3-cyanoazetidine, which serves as a crucial intermediate.[1][2] The synthesis of this precursor often involves the cyanation of a suitable azetidine derivative. The esterification of the related 1-Boc-3-cyanoazetidine-3-carboxylic acid would be a direct method to obtain the ethyl ester.[3]

The general reaction workflow can be visualized as follows:

Caption: A generalized synthetic workflow for this compound.

Applications in Research and Drug Development

The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable pharmacokinetic properties to drug candidates. The incorporation of a cyano group provides a handle for a variety of chemical transformations, making this compound a versatile building block.

The primary application of this compound lies in the synthesis of novel heterocyclic compounds for drug discovery.[1] The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form more complex ring systems. The ethyl ester can be hydrolyzed or converted to other functional groups. These transformations allow for the exploration of a wide chemical space around the azetidine core.

The parent compound, 1-Boc-3-cyanoazetidine, is highlighted for its role in custom synthesis projects aimed at developing new inhibitors, modulators, and other pharmacologically active agents.[1] By extension, the ethyl ester derivative serves a similar purpose, offering an alternative reactive handle for molecular elaboration.

Caption: Potential applications stemming from the core intermediate.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals corresponding to the tert-butyl group of the Boc protecting group, the ethyl group of the ester, and the protons of the azetidine ring.

-

¹³C NMR would show characteristic peaks for the carbonyls of the Boc and ester groups, the nitrile carbon, and the carbons of the azetidine ring and the protecting and ester groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands for the C=O stretching of the carbamate and the ester, as well as a characteristic C≡N stretching vibration for the nitrile group.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for the closely related precursor, 1-Boc-3-cyanoazetidine, caution should be exercised when handling this compound. The precursor is noted to potentially cause respiratory irritation and be toxic to aquatic life with long-lasting effects.

Recommended Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry, well-ventilated place.

Conclusion

This compound is a valuable, albeit specialized, building block for medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring, a protecting group, and two distinct reactive functionalities offers chemists a powerful tool for the synthesis of novel and complex molecules. While detailed public data on its physical properties and safety are limited, its utility can be inferred from the extensive research on related azetidine derivatives. As the demand for novel therapeutics continues to grow, the importance of such specialized intermediates in the drug development pipeline is likely to increase.

References

physical and chemical properties of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

An In-Depth Technical Guide to Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Unique Azetidine Scaffold

This compound is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, coupled with the orthogonal reactivity of the cyano and ethyl ester functionalities, and the presence of the readily cleavable Boc protecting group, makes it a versatile intermediate for the synthesis of novel small molecules with potential therapeutic applications. The azetidine motif is a privileged structure in modern drug design, often imparting favorable pharmacokinetic properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. This guide provides a comprehensive overview of the known and inferred physicochemical properties, a plausible synthetic route, expected reactivity, and potential applications of this compound, drawing upon data from structurally related molecules to offer a predictive yet scientifically grounded perspective.

Physicochemical Properties: A Comparative Analysis

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably inferred from analogous compounds.

| Property | Value | Source/Basis of Inference |

| CAS Number | 1105663-96-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈N₂O₄ | [1][3] |

| Molecular Weight | 254.28 g/mol | [1][3] |

| Appearance | Likely a solid at room temperature | Inferred from the solid nature of the analogous 1-Boc-3-cyanoazetidine-3-carboxylic acid and Ethyl (S)-N-Boc-piperidine-3-carboxylate.[4][5] |

| Melting Point | Not available | Data for the analogous Ethyl (S)-N-Boc-piperidine-3-carboxylate is 35-40 °C.[5][6] |

| Boiling Point | Not available | Predicted boiling point for the related Ethyl 1-BOC-azetidine-3-carboxylate is 286.7±33.0°C at 760 mmHg.[7] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Based on the general solubility of Boc-protected amino esters. |

| Predicted XLogP3 | 1.2 | Inferred from the structurally similar Ethyl 1-boc-3-cyanopyrrolidine-3-carboxylate.[8] |

Synthesis and Mechanistic Insights

A plausible and efficient synthetic route to this compound can be conceptualized based on established methodologies for the functionalization of azetidine rings. A key intermediate for this synthesis is a suitably protected 3-azetidinone.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Knoevenagel Condensation to form Ethyl 2-cyano-2-(1-Boc-azetidin-3-ylidene)acetate

This initial step involves the condensation of 1-Boc-3-azetidinone with ethyl cyanoacetate. This reaction is typically base-catalyzed, leading to the formation of an α,β-unsaturated cyanoester.

-

To a solution of 1-Boc-3-azetidinone (1 equivalent) in a suitable solvent such as toluene or ethanol, add ethyl cyanoacetate (1.1 equivalents).

-

Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

-

Heat the reaction mixture to reflux, equipped with a Dean-Stark apparatus to remove the water formed during the condensation.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate, Ethyl 2-cyano-2-(1-Boc-azetidin-3-ylidene)acetate.

Causality Behind Experimental Choices: The use of a Dean-Stark trap is crucial to drive the equilibrium of the Knoevenagel condensation towards the product by removing water. A weak base is employed to facilitate the deprotonation of the active methylene group of ethyl cyanoacetate without promoting side reactions.

Step 2: Michael Addition for the Formation of this compound

While the initial thought might be a direct functionalization, a more plausible route involves the reduction of the exocyclic double bond formed in the Knoevenagel condensation. However, a more direct approach to a related compound involves nucleophilic addition to a suitable precursor. An alternative and more direct synthesis could involve the cyanation of a suitable precursor.

Alternative Protocol: Cyanation of a Precursor

-

Start with a precursor such as 1-Boc-3-iodoazetidine.

-

Perform a nucleophilic substitution with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like DMSO.[9]

-

The resulting tert-butyl 3-cyanoazetidine-1-carboxylate can then be further functionalized.[9]

This highlights the versatility of azetidine chemistry, where multiple synthetic strategies can be envisioned.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three primary functional groups: the Boc-protected amine, the ethyl ester, and the nitrile.

Caption: Reactivity profile of the core functional groups.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions. It can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to reveal the secondary amine of the azetidine ring. This allows for subsequent N-functionalization, such as alkylation, acylation, or arylation, at a later stage in a synthetic sequence.

-

Ethyl Ester: The ethyl ester is susceptible to standard ester transformations. It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Amidation with various amines can be achieved to introduce further diversity. Transesterification is also a possibility.

-

Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions. The electrophilic nature of the nitrile carbon allows for nucleophilic attack, which is a key step in the synthesis of various heterocyclic systems.[10]

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

-

Ethyl Ester Protons: A quartet around 4.2 ppm (O-CH₂) and a triplet around 1.3 ppm (CH₃).

-

Boc Protons: A singlet around 1.4 ppm integrating to 9 protons.

-

Azetidine Ring Protons: A set of multiplets in the range of 3.5-4.5 ppm.

¹³C NMR (Predicted):

-

Ester Carbonyl: A signal around 170 ppm.

-

Nitrile Carbon: A signal in the region of 115-120 ppm.

-

Boc Carbonyl: A signal around 155 ppm.

-

Boc Quaternary Carbon: A signal around 80 ppm.

-

Boc Methyl Carbons: A signal around 28 ppm.

-

Ethyl Ester Carbons: Signals around 62 ppm (O-CH₂) and 14 ppm (CH₃).

-

Azetidine Ring Carbons: Signals in the range of 40-60 ppm.

FT-IR (Predicted):

-

Nitrile (C≡N) Stretch: A sharp absorption band around 2240 cm⁻¹.

-

Ester Carbonyl (C=O) Stretch: A strong absorption band around 1740 cm⁻¹.

-

Boc Carbonyl (C=O) Stretch: A strong absorption band around 1690 cm⁻¹.

-

C-H Stretches: Absorption bands in the range of 2850-3000 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

-

Scaffold for Bioactive Molecules: The azetidine ring is a key component of numerous biologically active compounds. This building block provides a ready-made scaffold that can be further elaborated to explore new chemical space in drug discovery programs.[11]

-

Introduction of a Quaternary Center: The presence of both a cyano and an ethyl carboxylate group on the same carbon atom of the azetidine ring creates a quaternary center. This structural feature can be important for locking in specific conformations and for interacting with biological targets.

-

Versatile Intermediate: The orthogonal reactivity of the functional groups allows for a stepwise and controlled modification of the molecule, making it an ideal intermediate for the synthesis of complex target molecules in a drug discovery pipeline.[10]

Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling this compound. Based on safety data for structurally related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[12]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place.[13]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[12][13] If inhaled, move to fresh air.[12][13] If ingested, seek medical attention.

References

- 1. CAS 1105663-96-4: 1-tert-butyl 3-ethyl 3-cyanoazetidine-1,… [cymitquimica.com]

- 2. 1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate [cymitquimica.com]

- 3. This compound - CAS:1105663-96-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. 1-Boc-3-cyanoazetidine-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 5. (S)-N-Boc-ピペリジン-3-カルボン酸エチル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. echemi.com [echemi.com]

- 8. Buy Ethyl 1-boc-3-cyanopyrrolidine-3-carboxylate | 1895053-95-8 [smolecule.com]

- 9. CID 161290137 | C16H30N2O4 | CID 161290137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Structure Elucidation and Confirmation of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Abstract

In the landscape of modern drug discovery, small heterocyclic scaffolds such as azetidines are invaluable building blocks due to the favorable physicochemical properties they impart to lead compounds.[1][2] Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate is a densely functionalized azetidine derivative with significant potential in medicinal chemistry. The precise and unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for its application in any research or development pipeline. This technical guide outlines a rigorous, multi-technique, self-validating framework for the complete structure elucidation and confirmation of this target molecule. We will detail not only the requisite experimental protocols but also the scientific rationale that underpins the selection and sequencing of these analytical methods, ensuring the highest degree of scientific integrity.

The Imperative of a Multi-Angled Analytical Approach

Relying on a single analytical technique for structure confirmation is fraught with risk. Spectroscopic or chromatographic data, when viewed in isolation, can sometimes be ambiguous or misleading. A robust structural proof is built by accumulating and cross-validating evidence from orthogonal analytical techniques. Each method interrogates a different physical property of the molecule—mass, atomic connectivity, functional group vibrations, purity, and 3D arrangement. When the data from all these independent analyses converge to support a single, consistent structure, we achieve a high degree of confidence in the assignment. This integrated strategy forms a self-validating system, which is the bedrock of trustworthy and reproducible science.

The logical workflow for this approach is visualized below, demonstrating how each piece of analytical data contributes to the final, confirmed structure.

Caption: Integrated workflow for structure elucidation.

Part I: Foundational Data - Molecular Formula and Functional Groups

The first step is to verify the most fundamental properties of the molecule: its elemental composition and the key functional groups it contains. This is efficiently achieved with High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is chosen over standard mass spectrometry because of its ability to measure mass-to-charge ratios (m/z) with extremely high precision (typically to within 5 parts per million).[3] This level of accuracy allows for the unambiguous determination of a molecule's elemental composition, as the minute mass differences between isotopes (e.g., ¹²C vs. ¹³C, ¹⁶O vs. ¹⁸O) result in a unique "exact mass" for a given molecular formula.[4] This provides the first critical validation of the proposed structure.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Ionization: Introduce the sample into the ESI source. A soft ionization technique like ESI is crucial as it minimizes fragmentation, ensuring the molecular ion ([M+H]⁺ or [M+Na]⁺) is the most abundant species.

-

Mass Analysis: Analyze the ions using a TOF mass analyzer, which is capable of the high resolution required.

-

Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

Data Presentation & Interpretation: The primary output is the measured exact mass of the molecular ion. This is compared against the theoretical exact mass calculated for the proposed formula, C₁₂H₁₈N₂O₄.

| Parameter | Theoretical Value | Observed Value | Difference (ppm) |

| Molecular Formula | C₁₂H₁₈N₂O₄ | - | - |

| Exact Mass [M] | 254.12666 | - | - |

| Adduct Ion | [M+Na]⁺ | - | - |

| Theoretical m/z | 277.11605 | - | - |

| Observed m/z | - | 277.11598 | -0.25 |

A difference of < 5 ppm provides high confidence in the assigned molecular formula.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending). For this compound, we expect to see distinct signals for the nitrile, the ester carbonyl, and the carbamate carbonyl.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the neat oil or solid compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Presentation & Interpretation: The key is to identify the characteristic stretching frequencies for the principal functional groups.

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) |

| Nitrile | C≡N Stretch | 2260 - 2240 | ~2245 (sharp, strong) |

| Ester | C=O Stretch | 1750 - 1735 | ~1740 (strong) |

| Carbamate (Boc) | C=O Stretch | 1705 - 1680 | ~1695 (strong) |

The presence of these three distinct absorption bands provides strong evidence for the proposed functional group makeup of the molecule.[6]

Part II: Mapping the Skeleton - Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula and functional groups confirmed, NMR spectroscopy is employed to piece together the atomic connectivity and define the complete molecular structure. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential.[7]

Caption: The logical flow of NMR data analysis.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR: Acquire a standard one-pulse proton spectrum.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is also highly recommended to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

-

COSY: Acquire a gradient-selected ¹H-¹H COSY (Correlation Spectroscopy) spectrum.[8]

-

HSQC: Acquire a gradient-selected ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.[8][9]

Data Presentation & Interpretation: The expected NMR data is summarized below. The key is to use the 2D correlation experiments to definitively link the signals together.

| Group | Label | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | COSY Correlation (with) | HSQC Correlation (with) |

| Boc | (CH₃)₃C- | ~1.45 | s | 9H | ~28.3 | CH₃ (+) | - | C(CH₃)₃ |

| Boc | -(CH₃)₃C - | - | - | - | ~81.0 | Quat (0) | - | - |

| Azetidine | -CH₂- | ~4.40 | s | 4H | ~50.0 | CH₂ (-) | - | -CH₂- |

| Azetidine | >C < | - | - | - | ~45.0 | Quat (0) | - | - |

| Nitrile | -C≡N | - | - | - | ~115.0 | Quat (0) | - | - |

| Ethyl Ester | -O-CH₂-CH₃ | ~4.30 | q | 2H | ~63.0 | CH₂ (-) | -CH₃ | -O-CH₂- |

| Ethyl Ester | -O-CH₂-CH₃ | ~1.30 | t | 3H | ~14.0 | CH₃ (+) | -O-CH₂- | -CH₃ |

| Carbonyls | Ester & Boc C=O | - | - | - | ~165 & ~155 | Quat (0) | - | - |

Note: The two methylene groups of the azetidine ring are chemically equivalent due to rapid ring puckering and symmetry, and are therefore expected to appear as a single sharp singlet in the ¹H NMR spectrum.

Part III: Purity Assessment and Absolute Confirmation

The final stage of the analysis is to assess the purity of the bulk material and, if possible, obtain the "gold standard" proof of structure through X-ray crystallography.

Purity Assessment by HPLC-UV

Expertise & Causality: It is crucial to confirm that the characterized material is a single, pure compound and not a mixture. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Photodiode Array (PDA) detector is the standard method for this assessment.[10] A PDA detector adds an extra layer of confidence by allowing for peak purity analysis, which checks for spectral inconsistencies across an eluting peak that might indicate a co-eluting impurity.[11]

Experimental Protocol: Reversed-Phase HPLC

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) or PDA detection over a range (e.g., 200-400 nm).

-

Analysis: The sample is dissolved in the mobile phase and injected. The resulting chromatogram should show a single major peak. Purity is typically reported as % area of the main peak relative to the total area of all peaks.

Data Interpretation: A result of >95% purity by peak area is generally considered acceptable for research-grade material. The PDA data should also be analyzed to ensure the "purity angle" is less than the "purity threshold," providing further evidence that the main peak is spectrally homogeneous.[10]

Unambiguous Proof: Single-Crystal X-ray Diffraction (SC-XRD)

Expertise & Causality: While the combination of HRMS and NMR provides a highly confident structural assignment, it does not directly observe the 3D arrangement of atoms in space. SC-XRD is the only technique that provides an unambiguous determination of molecular structure, including relative and absolute stereochemistry.[12][13] It is considered the ultimate proof of structure.[14]

Experimental Protocol: Crystal Growth and Data Collection

-

Crystallization: Growing a single, diffraction-quality crystal is often the most challenging step. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation).[14] The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

Data Interpretation: The output of a successful SC-XRD experiment is a 3D model of the molecule in the crystal lattice. This model provides precise bond lengths, bond angles, and torsional angles, definitively confirming the atomic connectivity and conformation that was inferred from the spectroscopic data. This serves as the final, irrefutable piece of evidence.[15]

Conclusion: The Convergence of Evidence

The structural elucidation of a novel chemical entity like this compound is a systematic process of evidence accumulation. By following the integrated workflow outlined in this guide—starting with fundamental checks of molecular formula (HRMS) and functional groups (FTIR), proceeding to detailed connectivity mapping (1D and 2D NMR), and finishing with rigorous purity assessment (HPLC) and ultimate confirmation (SC-XRD)—we construct a self-validating and unassailable case for the molecule's identity. This methodical approach ensures the scientific integrity required for high-stakes fields like drug development, where the cost of an incorrect structural assignment can be immense.

References

- 1. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rigaku.com [rigaku.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

The Strategic Navigator: Unlocking Azetidine Chemistry with the Boc Protecting Group

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain, estimated to be around 25.4 kcal/mol, endows it with a unique reactivity profile, positioning it as a valuable building block for the synthesis of complex molecules with diverse biological activities.[1] However, this same reactivity presents a significant challenge: the need for precise control to achieve desired chemical transformations without unwanted side reactions. This guide provides a comprehensive exploration of the pivotal role of the tert-butoxycarbonyl (Boc) protecting group in navigating the intricate landscape of azetidine chemistry, offering field-proven insights into its application, from strategic protection to nuanced modulation of reactivity and selective deprotection.

The Azetidine Conundrum: Why Protection is Paramount

The strained nature of the azetidine ring makes the lone pair of electrons on the nitrogen atom highly available, rendering the ring susceptible to uncontrolled reactions.[1][2] Furthermore, the unsubstituted azetidine nitrogen can act as a nucleophile or a base, interfering with a wide array of synthetic transformations. The introduction of a protecting group is therefore not merely a matter of convenience but a critical strategic decision to temper the ring's reactivity and direct the course of a synthesis.

The ideal protecting group for azetidine should:

-

Be readily introduced under mild conditions.

-

Remain stable throughout various synthetic steps.

-

Influence the ring's conformation and reactivity in a predictable manner.

-

Be selectively removed under conditions that do not compromise the integrity of the target molecule.

The Boc group has proven to be an exceptional candidate that fulfills these criteria, making it one of the most widely employed protecting groups in azetidine chemistry.

The Boc Group: A Master Modulator of Azetidine's Properties

The tert-butoxycarbonyl (Boc) group, with its bulky tert-butyl moiety and electron-withdrawing carbonyl group, exerts a profound influence on the steric and electronic properties of the azetidine ring.

Taming the Strain: Conformational Control

The azetidine ring is not planar and adopts a puckered conformation to alleviate some of its inherent strain.[3][4][5][6] The introduction of a bulky N-substituent like the Boc group significantly influences this ring puckering.[3] The steric demand of the tert-butyl group often forces it to occupy a pseudo-equatorial position, thereby influencing the orientation of other substituents on the ring. This conformational locking can be strategically exploited to achieve stereoselective transformations at other positions of the azetidine ring.

Diagram: Conformational Influence of the Boc Group

Caption: The bulky Boc group restricts the conformational flexibility of the azetidine ring.

Electronic Attenuation: Modulating Nucleophilicity and Basicity

The electron-withdrawing nature of the carbonyl group in the Boc moiety significantly reduces the electron density on the azetidine nitrogen. This has two critical consequences:

-

Decreased Nucleophilicity: The nitrogen lone pair is less available for nucleophilic attack, preventing unwanted side reactions at the nitrogen atom.

-

Reduced Basicity: The pKa of the azetidine nitrogen is lowered, making it less prone to protonation under neutral or moderately acidic conditions. This is crucial for reactions that are sensitive to basic conditions.

The Synthetic Utility of N-Boc-Azetidines: A Practical Guide

The stability and predictable reactivity of N-Boc-azetidines make them invaluable building blocks in organic synthesis, particularly in the construction of pharmaceutical agents.

Installation of the Boc Group: A Robust Protocol

The Boc group is typically introduced by reacting the azetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Boc Protection of Azetidine

-

Dissolution: Dissolve the azetidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

-

Basification: Add a base, such as triethylamine (TEA, 2.2 eq) or sodium bicarbonate (NaHCO₃), to neutralize the hydrochloride salt and deprotonate the azetidine nitrogen.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Key Reactions of N-Boc-Azetidines

The Boc group facilitates a range of transformations on the azetidine ring, enabling the synthesis of diverse and complex structures.

N-Boc-3-haloazetidines are versatile intermediates for introducing a variety of functional groups at the 3-position via nucleophilic substitution reactions. The Boc group stabilizes the ring and prevents the nitrogen from competing as a nucleophile.

Diagram: Nucleophilic Substitution on N-Boc-3-Bromoazetidine

Caption: The Boc group facilitates clean SN2 reactions at the C3 position.

The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks the carbon atom bearing the halogen from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[7][8]

While the Boc group is generally considered an electron-withdrawing group, it can surprisingly facilitate the deprotonation of the α-protons at the C2 and C4 positions of the azetidine ring using strong bases like sec-butyllithium (s-BuLi).[9][10] This forms a lithiated intermediate that can be trapped with various electrophiles, providing a powerful method for the synthesis of 2-substituted azetidines.

Experimental Protocol: α-Lithiation and Electrophilic Quench of N-Boc-azetidine

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-azetidine (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of s-BuLi (1.2 eq) in cyclohexane. Stir the mixture at -78 °C for 1 hour.

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at -78 °C for 1-2 hours, then slowly warm to room temperature.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Deprotection of the Boc Group: Releasing the Amine

The facile removal of the Boc group under acidic conditions is one of its most significant advantages. This unmasks the azetidine nitrogen, allowing for further functionalization or for the final compound to possess a free secondary amine.

The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[11]

Diagram: Mechanism of Acid-Catalyzed Boc Deprotection

Caption: The three-step mechanism of acid-catalyzed Boc deprotection.

Commonly used reagents for Boc deprotection include trifluoroacetic acid (TFA) in DCM, or hydrogen chloride (HCl) in dioxane or methanol.[12][13]

Table 1: Comparison of Common Boc Deprotection Methods

| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | Volatile and corrosive. Excess TFA can be removed by evaporation. |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 1 - 4 h | Commercially available as a solution. The product is often isolated as the hydrochloride salt. |

| Hydrogen Chloride (HCl) | Methanol | Room Temperature | 1 - 4 h | Can be generated in situ from acetyl chloride and methanol. |

| p-Toluenesulfonic acid (p-TsOH) | Acetonitrile/Water | 60-80 °C | 2 - 6 h | Milder acidic conditions, suitable for acid-sensitive substrates. |

The Boc-Azetidine Scaffold in Drug Discovery: A Field-Proven Asset

The strategic use of N-Boc-azetidine derivatives has been instrumental in the synthesis of numerous biologically active compounds.[14][15][16] The ability to introduce diverse functionalities onto the azetidine ring in a controlled manner has allowed medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, Boc-protected azetidine carboxylic acids are key building blocks in the synthesis of peptidomimetics, where the constrained azetidine ring mimics a peptide bond with enhanced stability.[17]

A notable example is the use of (N-Boc-azetidin-3-ylidene)acetate in the synthesis of precursors for Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[17] This highlights the industrial relevance and practical importance of Boc-protected azetidines in the development of modern therapeutics.

Conclusion: The Indispensable Role of the Boc Group

The tert-butoxycarbonyl protecting group is more than just a passive spectator in azetidine chemistry; it is an active participant that shapes the reactivity and conformational landscape of this strained heterocyclic system. Its ability to temper the inherent reactivity of the azetidine nitrogen, coupled with its predictable influence on the ring's conformation and its facile removal, has made it an indispensable tool for organic and medicinal chemists. The strategic application of the Boc group has unlocked a wealth of synthetic possibilities, enabling the construction of complex and diverse azetidine-containing molecules with significant potential in drug discovery and development. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to harness the full potential of the Boc-azetidine synthon in their synthetic endeavors.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. gacariyalur.ac.in [gacariyalur.ac.in]

- 8. s55964b120adeb6c5.jimcontent.com [s55964b120adeb6c5.jimcontent.com]

- 9. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines [organic-chemistry.org]

- 10. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. lifechemicals.com [lifechemicals.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to 3-Cyanoazetidine Derivatives: Synthesis, Functionalization, and Application

Abstract

The azetidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, valued for its ability to confer advantageous physicochemical properties upon bioactive molecules, such as enhanced metabolic stability, improved solubility, and reduced lipophilicity.[1][2] Among the diverse range of functionalized azetidines, the 3-cyanoazetidine framework represents a particularly versatile and powerful building block. The nitrile group serves not only as a key pharmacophoric element but also as a synthetic linchpin, amenable to a wide array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of 3-cyanoazetidine derivatives, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development.

The Strategic Importance of the 3-Cyanoazetidine Core

The construction of complex molecules for drug discovery necessitates building blocks that offer both structural rigidity and synthetic versatility. The four-membered azetidine ring introduces a defined three-dimensional geometry, which can significantly improve ligand-receptor binding interactions.[2] The incorporation of a cyano group at the C-3 position further enhances its utility.

The carbonitrile group is a bioisostere for various functional groups, including ketones and amides, and can participate in critical hydrogen bonding interactions with biological targets.[3] More importantly, from a synthetic standpoint, it is a gateway functional group. It can be readily transformed into:

-

Amines via reduction.

-

Tetrazoles via cycloaddition with azides, a common transformation in medicinal chemistry to introduce metabolically stable acidic groups.

This inherent reactivity makes 3-cyanoazetidine a cornerstone for generating diverse libraries of compounds for biological screening.

Core Synthesis: Constructing the 3-Cyanoazetidine Ring

The synthesis of the strained four-membered ring of azetidine presents unique challenges, primarily due to the ring strain involved in its formation.[6] However, several robust strategies have been developed to access the 3-cyanoazetidine core efficiently.

Intramolecular Cyclization: The Classical Approach

The most direct method for forming the azetidine ring is through intramolecular nucleophilic substitution. This typically involves the cyclization of an acyclic precursor containing an amine and a suitable leaving group at the γ-position.

-

From γ-Amino Halides: This foundational method involves the cyclization of a 3-amino-2-halopropyl precursor. The primary challenge is managing the competition between the desired intramolecular substitution (SN2) and elimination reactions.[1] The choice of solvent, base, and nitrogen protecting group is critical to maximizing the yield of the cyclized product.

-

From β-Amino Alcohols: A more common and versatile route starts from β-amino alcohols. The hydroxyl group is converted into a good leaving group (e.g., mesylate or tosylate), which is then displaced by the nitrogen atom in a base-induced cyclization. This method allows for the synthesis of enantiomerically pure azetidines if chiral β-amino alcohols are used as starting materials.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. CAS 345954-83-8: azetidine-3-carbonitrile hydrochloride [cymitquimica.com]

- 4. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Azetidine synthesis [organic-chemistry.org]

potential biological significance of the azetidine scaffold in drug design

The Azetidine Scaffold: A Privileged Structure in Modern Drug Design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the periphery of medicinal chemistry to become a privileged structure in the design of novel therapeutics. Its inherent ring strain and unique three-dimensional geometry offer a compelling blend of structural rigidity and favorable physicochemical properties, addressing key challenges in drug development such as metabolic stability and target selectivity. This in-depth technical guide provides a comprehensive exploration of the biological significance of the azetidine moiety. We will delve into its profound impact on molecular conformation, its role as a versatile pharmacophore and bioisostere, and its successful incorporation into FDA-approved drugs. This guide will further provide detailed synthetic methodologies and an analysis of structure-activity relationships, equipping researchers and drug development professionals with the critical knowledge to effectively leverage the azetidine scaffold in their quest for next-generation therapeutics.

The Azetidine Scaffold: Structural Uniqueness and Physicochemical Implications

The azetidine ring is a saturated heterocycle consisting of three carbon atoms and one nitrogen atom. Its four-membered ring structure is characterized by significant ring strain (approx. 25.4 kcal/mol), which, while making its synthesis historically challenging, is also the source of its unique and advantageous properties in drug design.[1] This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, endows azetidine-containing molecules with a delicate balance of stability and controlled reactivity.[1]

One of the most compelling features of the azetidine scaffold is the conformational rigidity it imparts upon a molecule.[2] In an era of drug discovery moving towards more complex, three-dimensional chemical space, the ability to lock a molecule into a specific, biologically active conformation is paramount. This pre-organization of pharmacophoric elements can lead to a decrease in the entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and potency.[2]

The puckered, non-planar conformation of the azetidine ring further contributes to its utility. This puckering allows for the precise spatial orientation of substituents, enabling chemists to fine-tune interactions with target proteins. The conformational properties of substituted azetidines are influenced by the nature and position of the substituents, which can adopt pseudo-axial or pseudo-equatorial orientations, thereby influencing the molecule's overall shape and biological activity.

From a physicochemical standpoint, the incorporation of an azetidine ring can favorably modulate key drug-like properties:

-

Metabolic Stability: The azetidine nucleus, particularly when substituted, can be more resistant to metabolic degradation compared to larger, more flexible aliphatic amines. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased drug exposure.

-

Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical factor for oral bioavailability.

-

Lipophilicity (logP): The replacement of larger, more lipophilic fragments with the compact azetidine scaffold can reduce a molecule's overall lipophilicity, which can be advantageous for reducing off-target effects and improving the safety profile.

-

pKa: The basicity of the azetidine nitrogen can be modulated by the electronic nature of its substituents. This allows for fine-tuning of the molecule's ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Comparative Physicochemical Properties of Azetidine vs. Other Saturated Heterocycles

The choice of a saturated heterocyclic linker is a critical decision in drug design. The following table provides a comparative overview of the general physicochemical properties of azetidine relative to other commonly used heterocycles. It is important to note that these are general trends, and the specific properties of a molecule will be highly dependent on its overall structure and substitution pattern.

| Property | Azetidine | Pyrrolidine | Piperidine | Piperazine | Morpholine |

| Ring Size | 4-membered | 5-membered | 6-membered | 6-membered | 6-membered |

| Ring Strain | High | Low | Very Low | Very Low | Very Low |

| Conformational Rigidity | High | Moderate | Low (chair/boat) | Low (chair/boat) | Low (chair) |

| General Impact on logP | Lowering | Moderate | Increasing | Variable | Lowering |

| Metabolic Stability (N-dealkylation) | Generally High | Moderate | Lower | Lower | Moderate |

| Aqueous Solubility | Generally Good | Good | Moderate | Good | Good |

| pKa (unsubstituted) | 11.29 | 11.27 | 11.22 | 9.8, 5.6 | 8.7 |

The Azetidine Moiety as a Versatile Pharmacophore and Bioisostere

The utility of the azetidine scaffold extends beyond its ability to modulate physicochemical properties. It is increasingly employed as a key pharmacophoric element and a versatile bioisostere for other cyclic and acyclic functionalities.

Azetidine as a Proline Bioisostere

Azetidine-2-carboxylic acid (Aze) is a naturally occurring non-proteinogenic amino acid that serves as a structural analog of proline.[4] This mimicry allows Aze to be recognized by prolyl-tRNA synthetase and subsequently misincorporated into proteins in place of proline.[5] This misincorporation can lead to altered protein conformation and stability, a phenomenon that has been explored for its therapeutic potential.[5]

In medicinal chemistry, the deliberate replacement of a proline residue with an azetidine-2-carboxylic acid moiety in a peptide or peptidomimetic can induce significant conformational changes. The smaller, more constrained four-membered ring of azetidine can alter the peptide backbone's geometry, influencing its secondary structure and ability to bind to its target. This strategy has been used to modulate the activity and selectivity of peptide-based drugs.

Azetidine in Kinase Inhibitors

The azetidine ring has found widespread application in the design of kinase inhibitors. Its rigid nature allows for the precise positioning of substituents to interact with key residues in the kinase ATP-binding pocket. The ability to introduce substituents at various positions on the azetidine ring provides medicinal chemists with a powerful tool to optimize potency and selectivity.

The structure-activity relationship (SAR) of azetidine-containing kinase inhibitors often reveals that the azetidine ring serves as a critical scaffold for orienting key binding motifs. For example, a substituent on the azetidine nitrogen might be directed towards the solvent-exposed region, allowing for the attachment of solubilizing groups without compromising binding affinity. Conversely, substituents on the carbon atoms of the ring can be designed to form specific hydrogen bonds or van der Waals interactions within the kinase active site. The rigidification provided by the azetidine ring can also enhance selectivity by disfavoring binding to off-target kinases that have different conformational requirements.[6]

Case Studies: FDA-Approved Drugs Featuring the Azetidine Scaffold

The therapeutic potential of the azetidine moiety is underscored by its presence in several FDA-approved drugs. Here, we examine two prominent examples, highlighting the role of the azetidine ring in their mechanism of action and overall pharmacological profile.

Azelnidipine: A Calcium Channel Blocker for Hypertension

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[2] Its mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[2] By blocking the influx of calcium ions, azelnidipine leads to vasodilation and a subsequent reduction in blood pressure.

The azetidine ring in azelnidipine is a key structural feature that contributes to its unique pharmacological profile. It is thought to enhance the drug's lipophilicity, leading to a longer duration of action and a more gradual onset of its antihypertensive effect. This gradual onset helps to minimize reflex tachycardia, a common side effect associated with other dihydropyridine calcium channel blockers.

Caption: Mechanism of action of Azelnidipine.

Cobimetinib: A MEK Inhibitor for Melanoma

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, kinases in the MAPK signaling pathway.[7][8] It is used in combination with a BRAF inhibitor for the treatment of unresectable or metastatic melanoma with a BRAF V600E or V600K mutation.[8][9]

The MAPK pathway is a critical signaling cascade that regulates cell proliferation and survival.[10] In many melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway, driving uncontrolled cell growth.[11] Cobimetinib acts by binding to an allosteric site on MEK1/2, preventing their activation by RAF kinases and subsequent phosphorylation of ERK.[10] This blockade of the MAPK pathway leads to decreased cell proliferation and apoptosis of tumor cells.[9]

The azetidine moiety in cobimetinib plays a crucial role in its binding to MEK.[12] The conformationally constrained azetidine ring positions a hydroxyl group and a piperidine substituent for optimal interactions within the allosteric binding pocket.[12] Specifically, the azetidine arm projects into the catalytic loop region, with the NH group of the piperidine forming a hydrogen bond with Asp190.[12] This precise positioning, facilitated by the rigid azetidine scaffold, is a key determinant of cobimetinib's high potency and selectivity.

Caption: Cobimetinib inhibits the MAPK signaling pathway.

Synthetic Methodologies for Azetidine-Containing Compounds

The construction of the strained azetidine ring has historically been a synthetic challenge. However, recent advances in synthetic organic chemistry have provided a diverse toolbox for the preparation of functionalized azetidines.

Intramolecular Cyclization

One of the most common strategies for synthesizing azetidines is the intramolecular cyclization of γ-amino alcohols or their derivatives. This typically involves the activation of the hydroxyl group as a good leaving group (e.g., tosylate, mesylate) followed by intramolecular nucleophilic substitution by the amine.

This protocol describes a two-step procedure for the synthesis of 1-Boc-azetidin-3-one, a key intermediate for the synthesis of various 3-substituted azetidines.

Step 1: Synthesis of 1-Boc-3-hydroxyazetidine

-

To a solution of 1-benzhydrylazetidin-3-ol hydrochloride (625 g) in a suitable solvent such as methanol, add a palladium on carbon catalyst (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., 30 psi) at room temperature for approximately 18 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., HPLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.

-

To the filtrate, add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to afford 1-Boc-3-hydroxyazetidine.

Step 2: Oxidation to 1-Boc-azetidin-3-one

-

Dissolve 1-Boc-3-hydroxyazetidine in a suitable solvent such as dichloromethane (DCM).

-

Add an oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate for DMP oxidation).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-Boc-azetidin-3-one.

[2+2] Cycloadditions

The [2+2] cycloaddition of an imine and an alkene (the aza-Paternò-Büchi reaction) is a direct method for the synthesis of the azetidine ring.[13] While photochemically induced cycloadditions have been explored, recent advances have focused on metal-catalyzed variants to improve efficiency and stereoselectivity.[1]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines - Enamine [enamine.net]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmchemsci.com [jmchemsci.com]

- 5. cobimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Effects of rigidity on the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cobimetinib - NCI [dctd.cancer.gov]

- 9. oncologynewscentral.com [oncologynewscentral.com]

- 10. What is the mechanism of Cobimetinib Fumarate? [synapse.patsnap.com]

- 11. Clinical Application Research of MEK Inhibitor Cobimetinib: From Mechanism of Action to Combination Therapy - Oreate AI Blog [oreateai.com]

- 12. researchgate.net [researchgate.net]

- 13. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate: Sourcing, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate, a key building block in modern medicinal chemistry and drug development. We delve into its physicochemical properties, commercial availability from various suppliers, and critical quality control parameters. Furthermore, this guide presents an exemplary experimental protocol for its use in synthesis, highlighting the rationale behind procedural steps to ensure reproducibility and success. This document is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors who require a reliable, well-characterized source of this versatile azetidine derivative.

Introduction: The Significance of a Strained Scaffold

Small, strained ring systems are highly sought-after motifs in drug discovery. The azetidine ring, a four-membered saturated heterocycle, offers a unique three-dimensional geometry that can improve physicochemical properties such as solubility and metabolic stability when incorporated into larger molecules. This compound (CAS No. 1105663-96-4) is a particularly valuable derivative.[1] Its structure features:

-

An N-Boc protecting group , which allows for stable handling and selective deprotection under acidic conditions.[2]

-

A quaternary center with both a cyano and an ethyl ester group. These orthogonal functional handles provide synthetic chemists with multiple, distinct reaction pathways for further molecular elaboration. The cyano group can be converted to amines or amides, while the ester can be hydrolyzed or used in transesterification reactions.[3][4]

This combination of features makes it a powerful intermediate for constructing complex molecular architectures and exploring novel chemical space.[3]

Caption: Chemical structure of this compound.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's properties is paramount for its successful application and safe handling. The data presented below is synthesized from typical supplier documentation.

| Property | Value | Source/Notes |

| CAS Number | 1105663-96-4 | Universal chemical identifier |

| Molecular Formula | C12H18N2O4 | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Appearance | White to off-white solid or powder | Varies by supplier |

| Purity | Typically ≥97% (by HPLC) | Always verify with lot-specific CoA |

| Storage Conditions | Sealed in dry, Room Temperature | [1] Recommended to prevent hydrolysis. |

Commercial Availability and Supplier Vetting

This compound is available from a range of fine chemical suppliers that specialize in building blocks for research and development. When sourcing this material, it is crucial to vet suppliers not just on price, but on the quality and completeness of their documentation.

| Supplier | Typical Purity | Available Quantities | Documentation Provided |

| Sunway Pharm | 97% | 100mg, 250mg, 1g | CoA, NMR available[1] |

| Chem-Impex | ≥95% | Custom quantities | CoA, SDS |

| Sigma-Aldrich | Not listed | Varies by region | CoA, SDS[5] |

| ChemScene | ≥97% | Custom quantities | SDS available[6] |

Expert Insight: When selecting a supplier, prioritize those who readily provide a Certificate of Analysis (CoA) for the specific lot you are purchasing. The CoA is a self-validating document that provides definitive proof of identity and purity through methods like ¹H NMR, LC-MS, and HPLC. A supplier's refusal or inability to provide a lot-specific CoA should be considered a significant red flag.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.

-

Storage: Keep the container tightly closed and store in a dry, cool place away from moisture and incompatible materials such as strong oxidizing agents or strong acids/bases.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Exemplary Protocol: N-Boc Deprotection

A primary synthetic utility of this molecule is the removal of the Boc group to free the azetidine nitrogen for subsequent reactions, such as amide coupling. The choice of deprotection agent is critical and depends on the sensitivity of other functional groups in the molecule.[2] Trifluoroacetic acid (TFA) in a chlorinated solvent is a standard, robust method.

Causality Behind Experimental Choices:

-

Solvent (Dichloromethane, DCM): DCM is chosen for its ability to dissolve the starting material and its relative inertness under strong acidic conditions. It is also volatile, which simplifies removal during work-up.

-

Reagent (Trifluoroacetic Acid, TFA): TFA is a strong acid that efficiently cleaves the Boc group. The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation, CO2, and the free amine.[2] Its volatility allows for easy removal under reduced pressure.

-

Temperature (0 °C to Room Temp): The reaction is initiated at 0 °C to control the initial exothermic reaction upon adding the strong acid. Allowing it to warm to room temperature ensures the reaction proceeds to completion.

-

Work-up (Aqueous NaHCO₃): A saturated solution of sodium bicarbonate is used to neutralize the excess TFA and quench the reaction. This is a critical self-validating step; successful neutralization is often observed by the cessation of CO₂ effervescence.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the internal temperature reaches 0-5 °C.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) (5.0 eq) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly until effervescence ceases.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, typically as a TFA salt.

Caption: Experimental workflow for the N-Boc deprotection of the title compound.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its commercial availability from specialized suppliers, combined with its well-defined reactivity, makes it an essential tool for the development of novel therapeutics. Successful application depends on careful supplier selection based on transparent documentation and adherence to established protocols for handling and reaction execution. This guide provides the foundational knowledge required for researchers to confidently source and utilize this important chemical intermediate.

References

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthetic strategy commences with the efficient oxidation of the commercially available N-Boc-3-hydroxyazetidine to the key intermediate, 1-Boc-3-azetidinone. The subsequent step details a robust one-pot procedure for the simultaneous cyanation and esterification of the azetidinone intermediate to yield the target compound. This guide is designed for researchers in organic synthesis, offering a detailed methodology grounded in established chemical principles, complete with mechanistic insights, safety protocols, and data presentation.

Introduction and Scientific Context

The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to impart conformational rigidity and favorable physicochemical properties to drug candidates. Specifically, 3,3-disubstituted azetidines serve as critical intermediates for creating complex molecular architectures with precise three-dimensional orientations. This compound is a highly versatile intermediate; the cyano and ester functionalities at the C3 position offer orthogonal handles for further chemical elaboration, while the Boc-protected nitrogen allows for controlled manipulation of the azetidine ring.

The synthetic route outlined herein is designed for efficiency and scalability. It leverages a well-documented and high-yielding oxidation, followed by a proposed cyanation/esterification reaction based on the principles of cyanohydrin formation and subsequent acylation, analogous to the foundational Strecker synthesis.[1][2][3][4] This approach provides a reliable pathway to the target molecule, even in the absence of a single, previously published end-to-end procedure.

Overall Synthetic Workflow

The synthesis is performed in two principal steps, starting from N-Boc-3-hydroxyazetidine.

References

The Strategic Application of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate in the Synthesis of Novel Spirocyclic Heterocycles

Introduction: Unlocking Molecular Complexity with a Strained Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular architectures with enhanced biological activity and optimized physicochemical properties is perpetual. Azetidines, as strained four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds due to their ability to impart unique three-dimensional character to molecules, often leading to improved biological targeting and metabolic stability. Among the diverse array of functionalized azetidines, Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate stands out as a uniquely versatile building block. Its strategic combination of a Boc-protected nitrogen for controlled derivatization, a reactive cyano group, and an ester functionality, all positioned on a strained azetidine ring, provides a powerful platform for the synthesis of complex heterocyclic systems. This guide delves into the practical applications of this valuable intermediate, with a focus on the synthesis of novel spirocyclic compounds, providing detailed protocols and insights for researchers in the field.

Core Application: Synthesis of Spiro-Azetidinyl-Pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition

One of the most powerful applications of this compound is its use as a precursor in [3+2] cycloaddition reactions. The cyano group, upon reduction, can be transformed into a primary amine, which can then participate in the in-situ generation of an azomethine ylide. This reactive intermediate can subsequently undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile to construct a spiro-pyrrolidine ring system. This approach allows for the rapid assembly of complex spirocyclic scaffolds from relatively simple starting materials.

Protocol 1: Synthesis of a Novel Spiro[azetidine-3,2'-pyrrolidine] Derivative

This protocol details a two-step process for the synthesis of a spiro-azetidinyl-pyrrolidine derivative, commencing with the reduction of the cyano group of this compound, followed by a one-pot 1,3-dipolar cycloaddition reaction.

Step 1: Reduction of the Cyano Group to a Primary Amine

The initial step involves the selective reduction of the cyano group to a primary amine. This transformation is crucial as it sets the stage for the subsequent cycloaddition reaction.

-

Materials:

-

This compound

-

Raney Nickel (or alternative catalyst such as Palladium on Carbon)

-

Methanol (anhydrous)

-

Ammonia (7N solution in Methanol)

-

Hydrogen gas

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for hydrogenation

-

-

Procedure:

-

To a high-pressure hydrogenation vessel, add this compound (1.0 eq).

-

Under an inert atmosphere, carefully add a slurry of Raney Nickel (approx. 50% w/w in water, washed with methanol) in anhydrous methanol.

-

Add a 7N solution of ammonia in methanol (5-10 eq). The ammonia is crucial to prevent the formation of secondary amines.

-

Seal the vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude Ethyl 1-Boc-3-(aminomethyl)azetidine-3-carboxylate, which can often be used in the next step without further purification.

-

Step 2: One-Pot 1,3-Dipolar Cycloaddition

This step utilizes the newly formed primary amine to generate an azomethine ylide in situ, which then reacts with a dipolarophile to form the spirocyclic product.[1]

-

Materials:

-

Crude Ethyl 1-Boc-3-(aminomethyl)azetidine-3-carboxylate (from Step 1)

-

Isatin (or a substituted derivative) (1.0 eq)

-

A suitable dipolarophile, e.g., (E)-1,2-dibenzoylethene (1.0 eq)

-

Toluene or a similar high-boiling solvent

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

-

-

Procedure:

-